molecular formula C2O4Sn B129317 Stannous oxalate CAS No. 814-94-8

Stannous oxalate

Cat. No. B129317
CAS RN: 814-94-8
M. Wt: 206.73 g/mol
InChI Key: OQBLGYCUQGDOOR-UHFFFAOYSA-L
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Patent
US09096738B2

Procedure details

90 g ethylene glycol (Fluka), 571 g palmitic acid (Edenol C16 98-100, Cognis-Oleochemicals) and 0.3 g tin (II) oxalate Goldschmidt) were heated under nitrogen. The esterization reaction starts at approx. 170° C. with the formation of water. After 3 hrs the reaction water is drawn off again by applying a vacuum and the vacuum within 4 hrs reduced to approx. 15 mbar. The final temperature was 230° C. at an acid value <6 the reaction was ended. It was cooled to 90° C. and filtered. Yield 568 g, acid value=3.9, dew point 70.5° C.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
571 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2][OH:3].[C:5]([OH:22])(=O)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].[C:23]([O-:28])(=O)[C:24]([O-])=O.[Sn+2]>O>[C:23]([O:3][CH2:2][CH2:1][O:4][C:5](=[O:22])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])(=[O:28])[CH2:24][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH3:5] |f:2.3|

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
571 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)(=O)O
Name
Quantity
0.3 g
Type
reactant
Smiles
C(C(=O)[O-])(=O)[O-].[Sn+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The esterization reaction
CUSTOM
Type
CUSTOM
Details
was 230° C. at an acid value <6
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Yield 568 g, acid value=3.9, dew point 70.5° C.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(CCCCCCCCCCCCCCC)(=O)OCCOC(CCCCCCCCCCCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09096738B2

Procedure details

90 g ethylene glycol (Fluka), 571 g palmitic acid (Edenol C16 98-100, Cognis-Oleochemicals) and 0.3 g tin (II) oxalate Goldschmidt) were heated under nitrogen. The esterization reaction starts at approx. 170° C. with the formation of water. After 3 hrs the reaction water is drawn off again by applying a vacuum and the vacuum within 4 hrs reduced to approx. 15 mbar. The final temperature was 230° C. at an acid value <6 the reaction was ended. It was cooled to 90° C. and filtered. Yield 568 g, acid value=3.9, dew point 70.5° C.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
571 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2][OH:3].[C:5]([OH:22])(=O)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].[C:23]([O-:28])(=O)[C:24]([O-])=O.[Sn+2]>O>[C:23]([O:3][CH2:2][CH2:1][O:4][C:5](=[O:22])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])(=[O:28])[CH2:24][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH3:5] |f:2.3|

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
571 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)(=O)O
Name
Quantity
0.3 g
Type
reactant
Smiles
C(C(=O)[O-])(=O)[O-].[Sn+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The esterization reaction
CUSTOM
Type
CUSTOM
Details
was 230° C. at an acid value <6
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Yield 568 g, acid value=3.9, dew point 70.5° C.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(CCCCCCCCCCCCCCC)(=O)OCCOC(CCCCCCCCCCCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.